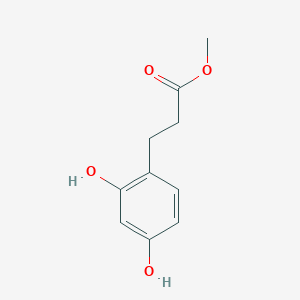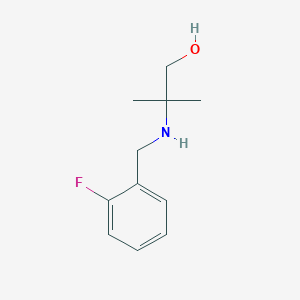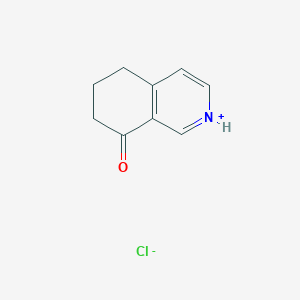
6,7-Dihydroisoquinolin-8(5H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydroisoquinolin-8(5H)-one hydrochloride is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.64 . It is a building block used in various research and development applications .
Molecular Structure Analysis
The molecular structure of 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride can be represented by the SMILES stringO=C1CCCC2=C1/C=N\\C=C/2. [H]Cl . This representation can be used to visualize the molecule in appropriate software.
Wissenschaftliche Forschungsanwendungen
Subheading
Metal Ion Chelation and Coordination8-Hydroxyquinolines, including derivatives like 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride, have been recognized for their ability to chelate metal ions. A study delved into the solution chemistry of Copper(II) binding to substituted 8-hydroxyquinolines. These compounds have seen use in various analytical and pharmaceutical applications. The research highlighted how specific halogen substitutions in 8HQ derivatives influence the Cu(II) coordination environment, providing valuable insights into their chemical behavior and potential applications in fields like analytical chemistry and metal ion chelation therapy (Summers et al., 2020).
Tautomerism and Substituent Effect
Subheading
Chemical Stability and Structural InsightsThe tautomerism and substituent effects in 8-hydroxyquinoline-derived molecules were thoroughly examined. These studies are crucial for understanding the chemical stability and structural properties of these compounds, which can be influential in their scientific applications. The research provided detailed insights into the intramolecular hydrogen bonding and electron population changes in these molecules, emphasizing the significance of these properties in their chemical behavior and potential applications (Karpińska et al., 2010).
Melatonin Receptor Binding
Subheading
Pharmacological Relevance and Therapeutic PotentialsCompounds derived from 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride have been studied for their melatonin receptor binding properties, indicating their potential relevance in pharmacological research. The affinity of these analogues for melatonin receptors and their agonist or antagonist potency in functional assays provide a foundation for potential therapeutic applications in sleep disorders and circadian rhythm regulation (Faust et al., 2000).
Analgesic and Anti-Inflammatory Effects
Subheading
Therapeutic Potential in Pain ManagementA particular focus has been given to the analgesic and anti-inflammatory activities of certain derivatives. Studies have explored their effectiveness in various pain models, offering insights into their potential as non-narcotic analgesics in medical practice. This research contributes to the understanding of their therapeutic potential in pain and inflammation management (Rakhmanova et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-isoquinolin-8-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c11-9-3-1-2-7-4-5-10-6-8(7)9;/h4-6H,1-3H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDPGHZYFUKMQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC=C2)C(=O)C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydroisoquinolin-8(5H)-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

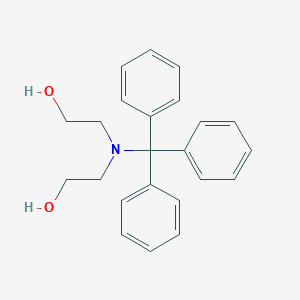
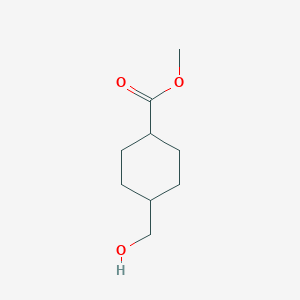
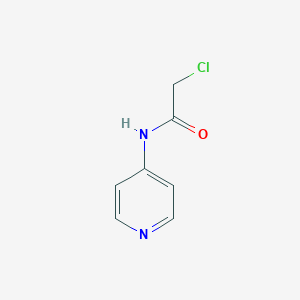
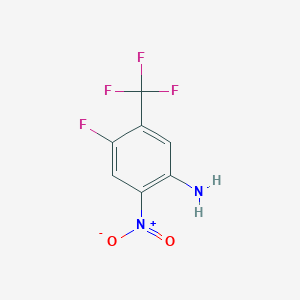
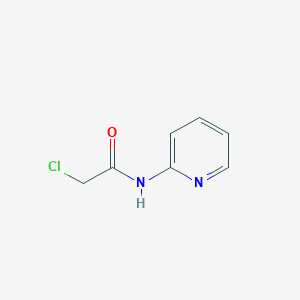
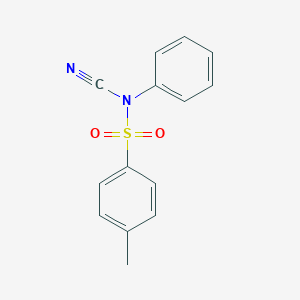
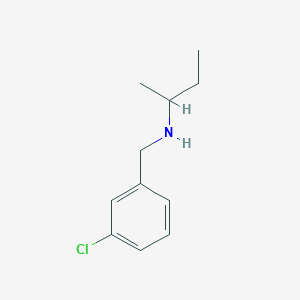
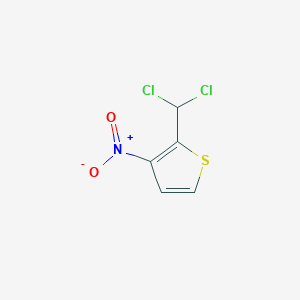
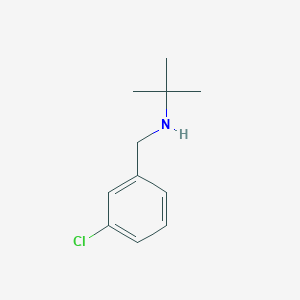
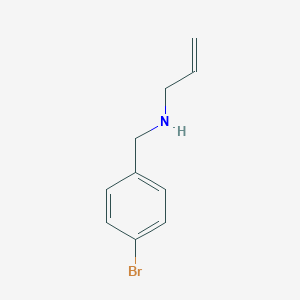
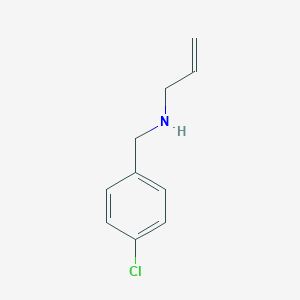
![N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B180999.png)
